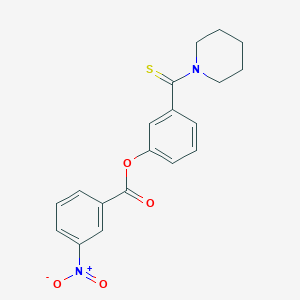![molecular formula C22H15BrClNO4 B11656999 N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide](/img/structure/B11656999.png)
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide is a complex organic compound with a molecular formula of C22H15BrClNO4 and a molecular weight of 472.7158 g/mol . This compound features a benzodioxin ring system substituted with bromobenzoyl and chlorobenzamide groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide typically involves multiple steps. One common method includes the halogenation of 7-(4-bromobenzoyl) indole in tetrahydrofuran in the presence of acid to obtain 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one . This intermediate is then subjected to further reactions to introduce the benzodioxin and chlorobenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the benzodioxin ring .
Scientific Research Applications
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in prostaglandin synthesis by blocking cyclooxygenase 1 and 2, leading to reduced inflammation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide include:
- 7-(4-bromobenzoyl)indolin-2-one
- 4-bromo-N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C22H15BrClNO4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C22H15BrClNO4/c23-15-5-1-13(2-6-15)21(26)17-11-19-20(29-10-9-28-19)12-18(17)25-22(27)14-3-7-16(24)8-4-14/h1-8,11-12H,9-10H2,(H,25,27) |
InChI Key |
QYQYZVBMABTKAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11656922.png)
![(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11656925.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11656932.png)
![2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-N-(naphthalen-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11656939.png)
![(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11656952.png)
![4-[(4-Ethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B11656969.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11656970.png)
![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11656972.png)
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11656975.png)

![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11656985.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11656993.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11656997.png)
![(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11657000.png)
